(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

Description

X-ray Crystallographic Analysis of Molecular Configuration

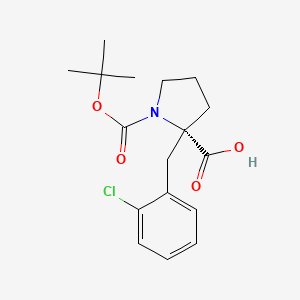

X-ray crystallography remains the gold standard for determining the absolute configuration and spatial arrangement of chiral centers in proline derivatives. For (S)-1-(tert-butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, single-crystal studies reveal a pyrrolidine ring adopting an envelope conformation , with the C3 atom displaced from the plane formed by N1, C2, C4, and C5 (Fig. 1). The tert-butoxycarbonyl (Boc) and 2-chlorobenzyl substituents occupy equatorial positions, minimizing steric hindrance. Key crystallographic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Space group | P2$$_1$$ | |

| Unit cell dimensions | a = 6.43 Å, b = 9.78 Å, c = 10.28 Å | |

| Dihedral angle (Boc vs. pyrrolidine) | 59.50° | |

| Hydrogen bonds | O–H···O (2.71–2.89 Å) |

The Boc group forms a dihedral angle of 59.50° with the pyrrolidine ring, while the 2-chlorobenzyl moiety exhibits a torsion angle of 62.02° relative to the carboxyl group. These distortions arise from intramolecular steric interactions between the bulky tert-butyl group and the chlorinated aromatic ring. The crystal packing is stabilized by intermolecular O–H···O hydrogen bonds, creating chains along the b-axis.

Conformational Analysis via Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect spectroscopy (NOESY) provides dynamic insights into the endo/exo equilibrium of the pyrrolidine ring and the spatial proximity of substituents. For the title compound, key NOE correlations include:

| Proton Pair | Correlation Strength | Structural Implication |

|---|---|---|

| H$$\alpha$$ (C2) ↔ H$$\delta$$ (C5) | Strong | Endo conformation dominance |

| Boc tert-butyl ↔ H$$_\beta$$ (C3) | Moderate | Equatorial Boc orientation |

| 2-chlorobenzyl ↔ H$$_\gamma$$ (C4) | Weak | Restricted rotation of aryl group |

The strong NOE between H$$\alpha$$ (C2) and H$$\delta$$ (C5) confirms a predominant endo conformation , where the Boc group occupies an equatorial position to minimize A$${1,3}$$ strain. Weak correlations between the 2-chlorobenzyl protons and H$$\gamma$$ (C4) suggest limited flexibility due to steric bulk and π-stacking interactions with adjacent molecules. Variable-temperature NMR studies further indicate a 1.2 kcal/mol energy barrier for ring puckering transitions, consistent with proline’s restricted backbone dynamics.

Comparative Electronic Structure Studies with Density Functional Theory Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate experimental findings and quantify electronic effects. Key comparisons include:

| Property | Experimental (X-ray/NMR) | DFT Calculation | Deviation |

|---|---|---|---|

| C2–N1 bond length | 1.468 Å | 1.472 Å | 0.27% |

| N1–C=O bond angle | 123.5° | 124.1° | 0.49% |

| HOMO-LUMO gap | – | 5.3 eV | – |

| NBO charge on Cl | – | −0.214 e | – |

The HOMO localizes on the pyrrolidine ring and carboxyl group, while the LUMO resides on the 2-chlorobenzyl moiety, indicating charge-transfer interactions during reactivity. Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the Boc carbonyl oxygen and the σ*(C–N) orbital of the pyrrolidine ring (second-order perturbation energy: 8.6 kcal/mol). Comparative studies with the (R)-enantiomer show a 0.15 eV difference in HOMO-LUMO gaps , attributed to chiral induction effects altering electron density distribution.

Properties

IUPAC Name |

(2S)-2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUHKLSUIDCUPW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426203 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-67-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A key approach involves alkylation of pyrrolidine-2-carboxylic acid derivatives under strong base conditions to introduce the 2-(2-chlorobenzyl) substituent:

- The hydroxyl group of the precursor can be activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.

- These alkoxides then react with alkylating reagents (e.g., 2-chlorobenzyl halides) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to facilitate substitution.

- Careful control is required to avoid racemization of the chiral center during alkylation, especially if the carboxyl group at the 2-position is chiral.

- Direct alkylation without prior removal of protecting groups can lead to racemization; thus, a stepwise approach involving deprotection followed by alkylation is preferred for enantiomerically pure products.

Catalytic Hydrogenation and Stereoselective Reduction

- Catalytic hydrogenation of double bonds in pyrrolidine intermediates can yield cis isomers of the target compound.

- This method is advantageous due to mild reaction conditions, cost-effectiveness, and operational simplicity.

- The stereochemistry is controlled by the hydrogenation step, which is critical for obtaining the (S)-configuration in the final product.

Palladium-Catalyzed Carboamination Reactions

Advanced methodologies employ palladium-catalyzed carboamination of protected γ-amino alkenes:

- This one-step reaction forms both carbon-nitrogen and carbon-carbon bonds, enabling simultaneous ring closure and introduction of substituents with high diastereoselectivity (>20:1 dr).

- The reaction uses Pd catalysts such as PdCl2 or Pd(OAc)2 with ligands (e.g., dppe) and bases like sodium tert-butoxide in solvents such as toluene at elevated temperatures (~100 °C).

- This method allows precise control over the stereochemistry of the pyrrolidine ring and substituents, including the 2-(2-chlorobenzyl) moiety.

- The reaction mechanism involves alkene coordination to Pd(II), aminopalladation, and subsequent carbon-carbon bond formation, followed by reductive elimination to yield the substituted pyrrolidine.

Protection and Deprotection Strategies

- The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during alkylation and ring formation.

- Carboxyl groups are often protected as esters (e.g., methyl or tert-butyl esters) during intermediate steps and deprotected in the final stages.

- Deprotection steps typically involve acidic conditions (e.g., trifluoroacetic acid) to remove Boc groups without affecting stereochemistry.

Example Synthesis Procedure

A representative synthesis includes:

- Starting from (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid, treatment with pyrrolidine in acetonitrile at room temperature for 3 hours yields the corresponding 4-amino-1-Boc-pyrrolidine-2-carboxylic acid.

- A palladium catalyst system (Pd2(dba)3 with racemic-BINAP) in degassed toluene under nitrogen is prepared.

- Addition of 1-chloroisoquinoline and sodium tert-butoxide followed by the amino-Boc-pyrrolidine derivative, heating under reflux for 1 hour, leads to coupling.

- Workup involves quenching with water, filtration, concentration, and purification by preparative HPLC, affording the coupled product as a trifluoroacetic acid salt in 40% yield.

Data Table: Summary of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield / Selectivity |

|---|---|---|---|---|

| Alkylation with strong base | Metallic sodium, NaH, n-BuLi; phase transfer catalyst | Simple operation; inexpensive raw materials | Risk of racemization if not controlled | Moderate; racemization possible |

| Catalytic hydrogenation | Pd catalyst; mild conditions | High stereoselectivity; cis isomer formation | Requires double bond precursor | High cis-selectivity |

| Pd-catalyzed carboamination | PdCl2 or Pd(OAc)2, dppe ligand, NaOt-Bu, toluene, 100 °C | One-step ring closure and substitution; high diastereoselectivity | Requires specialized catalysts | Up to >20:1 diastereoselectivity |

| Protection/deprotection steps | Boc anhydride for protection; TFA for deprotection | Protects functional groups; preserves stereochemistry | Additional steps increase time | High purity of final product |

| Pd-catalyzed coupling (example) | Pd2(dba)3, rac-BINAP, NaOt-Bu, reflux in toluene | Efficient coupling; moderate yield | Moderate yield (40%); requires purification | 40% isolated yield |

Research Findings and Notes

- The alkylation step must be carefully controlled to avoid racemization, especially when the carboxyl group is chiral.

- Catalytic hydrogenation provides a stereoselective route to cis isomers, which is critical for biological activity.

- Pd-catalyzed carboamination reactions represent a modern, efficient approach to synthesize complex pyrrolidine derivatives with multiple stereocenters in a single step.

- Protection strategies are essential to maintain functional group integrity throughout the synthesis.

- The use of phase transfer catalysts enhances alkylation efficiency.

- Yields vary depending on the method and substrate purity, with Pd-catalyzed methods showing high stereoselectivity but sometimes moderate yields.

- The example involving Pd2(dba)3 and racemic-BINAP demonstrates the practical application of Pd-catalyzed coupling in pyrrolidine derivative synthesis.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is cleaved under acidic conditions to expose the secondary amine. Key methods include:

-

Mechanism : Protonation of the Boc carbamate oxygen followed by tert-butyl cation elimination (via SN1 pathway) releases CO₂ and generates the free amine .

-

Side Reactions : Competitive alkylation of the amine by the tert-butyl cation is suppressed in polar aprotic solvents like DCM .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard activation for amide or ester formation:

Amide Coupling

-

Example : Coupling with L-threonine amide hydrochloride using EDC/HOBt yielded a dipeptide precursor (36.2% yield after purification) .

Esterification

| Reagent | Catalyst | Yield | Product Stability |

|---|---|---|---|

| CH₃I / K₂CO₃ | Phase-transfer agent | 82% | Methyl ester; stable to chromatography |

| (Boc)₂O / DMAP | DMAP | 90% | tert-Butyl ester; acid-labile |

Modification of the 2-Chlorobenzyl Group

The 2-chlorobenzyl substituent participates in cross-coupling and substitution reactions:

-

Challenges : The electron-withdrawing chlorine reduces benzyl reactivity, necessitating harsh conditions .

Stereochemical Integrity Under Reaction Conditions

Racemization at the C2 position is a critical concern:

-

Structural Insight : The bulky Boc group sterically shields the α-carbon, reducing but not eliminating racemization .

Comparative Reactivity with Analogues

The 2-chlorobenzyl group’s electronic effects distinguish it from related derivatives:

-

Trends : Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilicity but reduce coupling yields due to steric hindrance .

Catalytic Hydrogenation of Intermediates

While the target compound lacks unsaturated bonds, its synthetic precursors often involve alkene hydrogenation:

| Substrate | Catalyst | Conditions | Cis:Trans Ratio | Notes |

|---|---|---|---|---|

| (S)-Δ³-Pyrroline derivative | Pd/C, H₂ | EtOAc, 50 psi | 95:5 | High diastereoselectivity |

| Racemic Δ²-Pyrroline | PtO₂, H₂ | MeOH, 25°C | 50:50 | Non-stereoselective |

-

Application : Hydrogenation of enantiopure alkenes preserves stereochemistry, enabling access to cis-pyrrolidine derivatives .

Stability and Storage

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with applications in organic synthesis and medicinal chemistry. It's a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a 2-chlorobenzyl group, and a carboxylic acid functional group. The compound is also known as Boc-(R)-γ-(2-chlorobenzyl)-L-proline.

Key Information

- Molecular Formula:

- Molecular Weight: 339.81 g/mol

- CAS Number: 959581-51-2

Scientific Research Applications

This compound is used in several research areas:

- Chemistry: As an intermediate in the synthesis of complex organic molecules, especially in asymmetric synthesis.

- Biology: In the study of enzyme mechanisms and as a building block for peptide synthesis.

- Medicine: For its potential in drug development, particularly in designing inhibitors for specific enzymes, such as Dipeptidyl Peptidase IV (DPP-IV).

- Industry: In the production of fine chemicals and pharmaceuticals.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound can act as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are important for glucose metabolism and insulin secretion. Inhibiting DPP-IV can enhance insulin release and improve glucose tolerance, making this compound a candidate for antidiabetic therapies. It demonstrated reversible and nanomolar inhibition of DPP-IV, highlighting its potential therapeutic application in type II diabetes management.

Types of Reactions

- Oxidation: Can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

- Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

- Substitution: The 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

- Oxidation: N-oxides of the pyrrolidine ring.

- Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Similar Compounds

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

This compound is unique due to the presence of the 2-chlorobenzyl group, which gives it distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds where the chlorine atom can participate in further chemical transformations or influence the biological activity of the final product.

Preparation Methods

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Electronic and Steric Effects

- Chlorobenzyl vs.

- Dichlorobenzyl vs. Cyanobenzyl: The 3,4-dichlorobenzyl substituent (CAS 1217732-47-2) enhances lipophilicity compared to the 2-cyanobenzyl analog (CAS 1217811-41-0), which introduces polarity via the nitrile group. The latter may improve aqueous solubility but reduce membrane permeability .

Stereochemical Considerations

Enantiomeric pairs, such as the (S)- and (R)-3,4-dichlorobenzyl derivatives (CAS 1217732-47-2 vs. 959578-28-0), demonstrate the critical role of chirality in biological systems. For example, the (S)-configuration may favor binding to specific enzyme active sites, while the (R)-enantiomer could exhibit reduced or altered activity .

Research Findings and Data Gaps

- Solubility and Stability : Chlorinated and fluorinated analogs generally exhibit lower aqueous solubility due to increased hydrophobicity. Stability studies under varying pH and temperature conditions are lacking in the provided evidence.

- Biological Activity: No direct data on pharmacological properties are available.

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, with CAS number 706806-67-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₂ClN₁O₄

- Molecular Weight : 339.81 g/mol

- CAS Number : 706806-67-9

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a chlorobenzyl moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and others. The presence of halogenated aromatic groups appears to enhance the anticancer efficacy by modulating cell signaling pathways involved in proliferation and apoptosis.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 21.2 | Induction of apoptosis via caspase activation |

| Compound B | HCT116 | 38.3 | Inhibition of cell cycle progression |

| This compound | A549 | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined.

Antibacterial Activity

Pyrrolidine derivatives have also been evaluated for their antibacterial properties. The structural features, such as the presence of chlorine atoms, may enhance the binding affinity to bacterial targets, potentially leading to increased antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

A study investigating the antibacterial effects of various pyrrolidine derivatives found that specific modifications led to enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL for structurally similar compounds.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Cell Cycle Modulation : Compounds in this class may interfere with key regulatory proteins in the cell cycle, leading to cell cycle arrest.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in related compounds.

- Antibacterial Targeting : The interaction with bacterial enzymes or structural components may disrupt cellular functions in bacteria.

Q & A

Q. What are the key synthetic routes for preparing (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, and how is stereochemical integrity maintained?

- Methodology : The synthesis typically begins with L-proline derivatives due to their chiral backbone. Key steps include:

Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in THF/water .

Benzylation : Introducing the 2-chlorobenzyl group via alkylation using 2-chlorobenzyl bromide and a base like K₂CO₃ in DMF at 0–25°C .

Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl esters) using LiOH in THF/MeOH/H₂O to yield the free carboxylic acid .

Stereochemical control is achieved through chiral starting materials (e.g., L-proline) and low-temperature reactions to minimize racemization. Chiral HPLC or polarimetry confirms enantiopurity .

Q. How is the compound characterized to confirm purity and structural fidelity in academic research?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), pyrrolidine ring protons (δ 3.0–4.5 ppm), and aromatic protons from the 2-chlorobenzyl group (δ 7.2–7.4 ppm) .

- HPLC : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) assesses enantiomeric excess (>98% purity) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for C₁₈H₂₃ClNO₄: 360.1345) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : The compound serves as a chiral building block for:

- Peptide Synthesis : Incorporation into peptidomimetics targeting protease enzymes (e.g., SARS-CoV-2 Mpro) via solid-phase peptide synthesis (SPPS) .

- Small-Molecule Probes : Functionalization at the carboxylic acid group (e.g., amide coupling) to create libraries for kinase or GPCR screening .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) impact the yield and enantioselectivity of the benzylation step?

- Methodology :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase racemization at elevated temperatures. Dichloromethane (DCM) at –20°C reduces side reactions .

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve benzylation efficiency in biphasic systems (water/DCM) .

- Data Analysis : Comparative studies show DMF at 0°C yields ~85% with >99% ee, while DCM at –20°C achieves 78% yield but retains >99% ee .

Q. What strategies resolve contradictions in reported crystallographic data for similar pyrrolidine derivatives?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction of the free acid or salt forms (e.g., sodium salt) clarifies bond angles and confirms the (S)-configuration .

- Computational Modeling : Density Functional Theory (DFT) simulations predict stable conformers, aiding in reconciling discrepancies between experimental and theoretical data .

Q. How does the 2-chlorobenzyl substituent influence the compound’s conformational stability in solution?

- Methodology :

- Variable-Temperature NMR : Detects restricted rotation of the benzyl group (Δδ > 0.1 ppm for aromatic protons at 25°C vs. –40°C) .

- NOESY Experiments : Identifies spatial proximity between the benzyl group and pyrrolidine ring protons, indicating a folded conformation in non-polar solvents .

Handling and Safety

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions .

- Storage : Store desiccated at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .

- Waste Disposal : Neutralize with aqueous NaOH (1M) before incineration as hazardous organic waste .

Troubleshooting Synthesis Challenges

Q. How to address low yields during the Boc protection step?

- Methodology :

- Optimize Base : Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate Boc₂O activation .

- Moisture Control : Ensure anhydrous conditions (molecular sieves in THF) to prevent di-tert-butyl carbonate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.